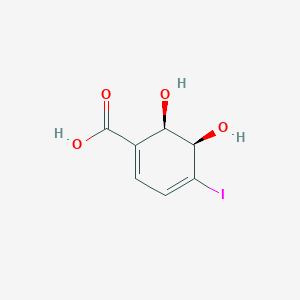

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene

Overview

Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The compound’s functional groups, chiral centers, and other notable structural features are also identified .

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a problem-solving technique for transforming the structure of a synthetic target molecule to a sequence of progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials for a chemical synthesis .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the lengths and types of chemical bonds, and the compound’s overall topology .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, the products of the reactions, and the factors that influence the rate of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The derivative of (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene has been utilized in the synthesis of enantiomerically pure compounds. For instance, the compound (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, a related derivative, has been used to synthesize compounds embodying the pentacyclic framework of the alkaloid vindoline, a precursor to anticancer agents vinblastine and vincristine (White & Banwell, 2016).

Bacterial Production of Transdihydroxycyclohexadiene Carboxylates

Research has also explored the bacterial production of trans-configured homochiral diols, such as the trans-(2S,3S)-2,3-dihydroxycyclohexa-4,6-dienecarboxylic acid, through metabolic pathway engineering. This is achieved using recombinant Klebsiella pneumoniae, highlighting a biotechnological application of cyclohexadiene derivatives (Müller et al., 1996).

Syntheses of Hydroxyshikimic Acid and Derivatives

Compounds such as (5S, 6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile, closely related to the this compound, have been used in the synthesis of 6β-hydroxyshikimic acid and its derivatives. These compounds have significance in various chemical syntheses (Blacker et al., 1995).

Microbial Dihydroxylation of Benzoic Acid

Another application involves the microbial dihydroxylation of benzoic acid to yield enantiomerically pure cyclohexanecarboxylic acid derivatives. This showcases the utilization of cyclohexadiene derivatives in creating a broad array of highly functionalized compounds (Myers et al., 2001).

Synthesis of Methyl Benzoate Hydrate

Additionally, cyclohexadiene derivatives have been used in the synthesis of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a methyl benzoate hydrate. This compound has been utilized in various chemical reactions such as dehydration, hydrolysis, and Diels–Alder reactions (Sirat et al., 1979).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are documented in material safety data sheets. This information includes the compound’s toxicity, flammability, potential health effects, safe handling and storage procedures, and appropriate disposal methods .

Future Directions

properties

IUPAC Name |

(5R,6R)-5,6-dihydroxy-4-iodocyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVUEUHUFZSXFM-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(=C1)I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H](C(=C1)I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

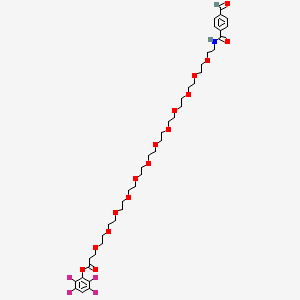

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

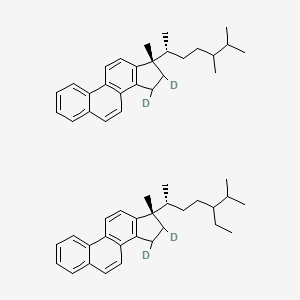

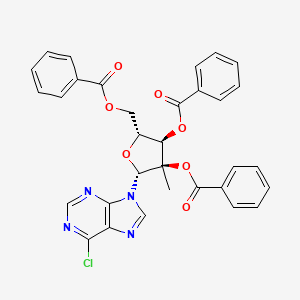

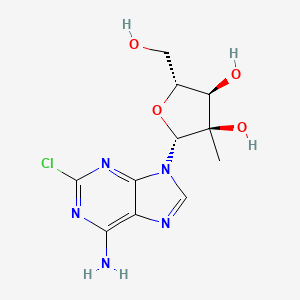

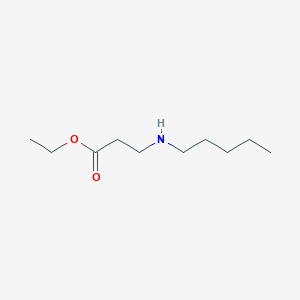

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)